Superior Norepinephrine Transporter (NET) Affinity vs Duloxetine
071031B exhibits significantly higher affinity for the norepinephrine transporter (NET) compared to duloxetine. While both compounds demonstrate potent SERT inhibition, 071031B achieves a sub-nanomolar Ki at human NET [1]. This represents a >10-fold improvement in NET binding affinity over duloxetine, potentially translating to a more balanced dual reuptake profile at lower concentrations [1][2].
| Evidence Dimension | Norepinephrine Transporter (NET) Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.36 nM (recombinant human NET) |
| Comparator Or Baseline | Duloxetine; IC50 = 3.80 nM (MDCK-Net6 cells transfected with hNET) [2] |
| Quantified Difference | ~10.5-fold higher affinity (071031B Ki vs Duloxetine IC50) |
| Conditions | Recombinant cell lines expressing human transporters. 071031B data from radioligand binding assays; Duloxetine data from functional uptake inhibition assays. |
Why This Matters
For researchers studying balanced monoamine reuptake, this higher NET affinity allows for potent dual inhibition without reaching concentrations that saturate SERT, enabling cleaner pharmacological dissection.
- [1] Xue, R., Jin, Z. L., Chen, H. X., Yuan, L., He, X. H., Zhang, Y. P., ... & Zhang, Y. Z. (2013). Antidepressant-like effects of 071031B, a novel serotonin and norepinephrine reuptake inhibitor. European Neuropsychopharmacology, 23(7), 728-741. View Source
- [2] PMC2936020, Table 1. Inhibition of noradrenaline uptake in MDCK-Net6 cells and 5-HT uptake in JAR cells. View Source
